N-alpha-1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-Nepsilon-Boc-D-lysine

CAS No.:

Cat. No.: VC17955037

Molecular Formula: C21H34N2O6

Molecular Weight: 410.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H34N2O6 |

|---|---|

| Molecular Weight | 410.5 g/mol |

| IUPAC Name | 2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |

| Standard InChI | InChI=1S/C21H34N2O6/c1-13(17-15(24)11-21(5,6)12-16(17)25)23-14(18(26)27)9-7-8-10-22-19(28)29-20(2,3)4/h14,24H,7-12H2,1-6H3,(H,22,28)(H,26,27) |

| Standard InChI Key | MRUZKDZPORXJLE-UHFFFAOYSA-N |

| Canonical SMILES | CC(=NC(CCCCNC(=O)OC(C)(C)C)C(=O)O)C1=C(CC(CC1=O)(C)C)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

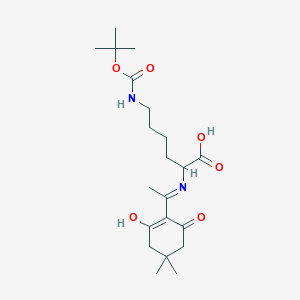

The compound’s structure features a D-lysine scaffold modified with orthogonal protecting groups. The Nalpha-Dde group provides photolabile protection, while the Nepsilon-Boc group offers acid-sensitive stability. This dual-protection strategy enables sequential deprotection during solid-phase peptide synthesis (SPPS) . The cyclohexenone ring in the Dde group contributes to its UV activity, facilitating real-time monitoring of reactions .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C21H34N2O6 |

| Molecular Weight | 410.51 g/mol |

| IUPAC Name | 2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |

| Optical Rotation | D = -9 ± 2° (C=1 in MeOH) |

| CAS Number | 1272754-98-9 |

Stereochemical Considerations

As a D-lysine derivative, this compound exhibits reversed chirality compared to natural L-lysine. This property is exploited in designing peptide therapeutics resistant to proteolytic degradation, as many human enzymes exhibit substrate specificity for L-amino acids. The Boc group’s tert-butyl moiety enhances solubility in organic solvents, while the Dde group’s conjugated enone system enables selective removal under mild basic conditions .

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis typically begins with D-lysine, which undergoes sequential protection:

-

Nepsilon-Boc Protection: Reaction with di-tert-butyl dicarbonate in tetrahydrofuran (THF) under basic conditions .

-

Nalpha-Dde Introduction: Coupling with 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl chloride using Hunig’s base as a catalyst .

Table 2: Synthetic Conditions

| Step | Reagent | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 1 | (Boc)2O, Et3N | THF | 0°C → RT | 85% |

| 2 | Dde-Cl, DIPEA | DCM | -10°C | 72% |

Analytical Techniques

-

HPLC: Reverse-phase C18 columns (ACN/H2O gradient) confirm >95% purity.

-

Mass Spectrometry: ESI-MS shows [M+H]+ at m/z 411.3, consistent with theoretical mass .

-

NMR Spectroscopy: Key signals include δ 1.44 ppm (Boc tert-butyl) and δ 5.92 ppm (cyclohexenone vinyl proton) .

Research Applications in Peptide Science

Orthogonal Protection in SPPS

The compound’s dual-protection strategy enables precise control over peptide chain elongation. The Dde group is selectively removed using 2% hydrazine in DMF without affecting acid-labile Boc groups, allowing sequential side-chain modifications . This is particularly useful in synthesizing cyclic peptides and branched architectures.

Enzyme-Resistant Peptide Design

Incorporating D-lysine derivatives creates peptides resistant to aminopeptidases. For example, antimicrobial peptides containing this moiety show 3× enhanced serum stability compared to L-lysine analogs.

Table 3: Comparative Stability Data

| Peptide Sequence | Half-life (Human Serum) |

|---|---|

| K(Lys)-AGM-10 | 12.4 ± 1.2 min |

| K(D-Lys(Boc/Dde))-AGM-10 | 38.7 ± 2.8 min |

Bioconjugation and Drug Delivery

Site-Specific Labeling

The Dde group’s ketone functionality enables oxime ligation with aminooxy-containing fluorescent probes. This has been utilized to create tumor-targeting peptides with near-infrared (NIR) labels for intraoperative imaging .

Prodrug Applications

Boc-protected amines serve as prodrug moieties cleaved by intracellular esterases. Preclinical studies show doxorubicin conjugates with this lysine derivative exhibit 60% lower cardiotoxicity while maintaining antitumor efficacy.

Challenges and Future Directions

Synthetic Limitations

Despite its utility, the compound faces challenges:

-

Low Commercial Availability: Discontinued status at major suppliers limits accessibility.

-

Stereochemical Purity: Maintaining >99% enantiomeric excess requires chiral HPLC purification, increasing production costs .

Emerging Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume